(4-Chloro-2-pyridinyl)cyclopropyl-methanone
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Overview
Description
(4-Chloro-2-pyridinyl)cyclopropyl-methanone is an organic compound with the molecular formula C9H8ClNO It is a derivative of pyridine and cyclopropane, featuring a chloro-substituted pyridine ring attached to a cyclopropyl-methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-pyridinyl)cyclopropyl-methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-pyridinecarboxaldehyde and cyclopropyl-methanone.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The mixture is heated to promote the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-pyridinyl)cyclopropyl-methanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(4-Chloro-2-pyridinyl)cyclopropyl-methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Chemical Synthesis: The compound is utilized in organic synthesis to create more complex molecules for research and development.
Mechanism of Action
The mechanism of action of (4-Chloro-2-pyridinyl)cyclopropyl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyridine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The cyclopropyl-methanone group may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(pyridin-2-yl)methanone
- Cyclopropyl (4-pyridinyl)methanone hydrochloride
- Phenyl (4-pyridinyl)methanone
Uniqueness
(4-Chloro-2-pyridinyl)cyclopropyl-methanone is unique due to the presence of both a chloro-substituted pyridine ring and a cyclopropyl-methanone group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science. The compound’s reactivity and stability are influenced by the interplay between these functional groups, setting it apart from other similar compounds.
Properties
Molecular Formula |
C9H8ClNO |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(4-chloropyridin-2-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C9H8ClNO/c10-7-3-4-11-8(5-7)9(12)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
ICQBMTLBSZOHPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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